1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:1 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z-octadecenoyl (oleoyl) respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 34:1 and a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine. It is functionally related to a hexadecanoic acid and an oleic acid.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a natural product found in Streptomyces roseicoloratus, Drosophila melanogaster, and other organisms with data available.
PC(16:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 26853-31-6
VCID: VC20774567
InChI: InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C42H82NO8P
Molecular Weight: 760.1 g/mol

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

CAS No.: 26853-31-6

Cat. No.: VC20774567

Molecular Formula: C42H82NO8P

Molecular Weight: 760.1 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - 26853-31-6

Specification

Description 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:1 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z-octadecenoyl (oleoyl) respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 34:1 and a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine. It is functionally related to a hexadecanoic acid and an oleic acid.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a natural product found in Streptomyces roseicoloratus, Drosophila melanogaster, and other organisms with data available.
PC(16:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 26853-31-6
Molecular Formula C42H82NO8P
Molecular Weight 760.1 g/mol
IUPAC Name [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
Standard InChI Key WTJKGGKOPKCXLL-VYOBOKEXSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

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